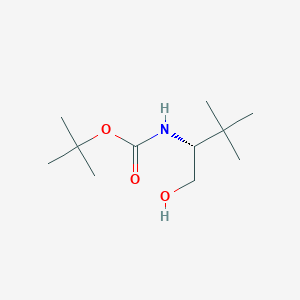

((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester

Beschreibung

((R)-1-Hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester (CAS: 186466-64-8) is a chiral carbamate derivative featuring a tert-butyl carbamate group linked to a branched hydroxymethyl-dimethylpropyl substituent. The compound’s (R)-configuration at the hydroxymethyl-bearing carbon and its sterically hindered dimethylpropyl moiety contribute to its unique physicochemical and biochemical properties. This compound is often utilized in organic synthesis as a protected intermediate, particularly in peptide and pharmaceutical research, where stereochemical integrity and stability under specific reaction conditions are critical .

Synonyms for this compound include:

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHJHZWFJVBGIL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C11H23NO3

- Molecular Weight : 217.31 g/mol

- CAS Number : 1009093-14-4

- Structure : The compound features a tert-butyl ester group, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that carbamate derivatives can exhibit anticancer properties. For instance, studies have shown that certain carbamate compounds can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds often employ mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis resistance .

2. Cholinesterase Inhibition

Carbamate esters are known for their ability to inhibit cholinesterase enzymes, which are critical in neurotransmission. Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been documented for various carbamate derivatives, suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease .

3. Antioxidant Properties

Some studies have reported that carbamate compounds possess antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in FaDu cells | |

| Cholinesterase Inhibition | Inhibits AChE and BuChE | |

| Antioxidant | Reduces oxidative stress |

Detailed Research Findings

- Anticancer Mechanism :

- Neuroprotective Effects :

- Oxidative Stress Mitigation :

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

This compound Substituent: Hydroxymethyl (‑CH2OH) and 2,2-dimethylpropyl.

tert-Butyl ((R)-2-Aminopropyl)carbamate (CAS: 333743-54-7) Substituent: 2-Aminopropyl (‑CH2CH(NH2)CH3). Key Features: The primary amine increases basicity and reactivity, making this compound a versatile intermediate for amide couplings or as a precursor in chiral amine synthesis .

(2-Methoxy-ethyl)-carbamic acid tert-butyl ester (from )

- Substituent : 2-Methoxyethyl (‑CH2CH2OCH3).

- Key Features : The methoxy group reduces polarity compared to hydroxyl, likely lowering aqueous solubility but improving lipid membrane permeability .

Data Table: Comparative Analysis

Q & A

Basic: What are the optimal synthetic routes for ((R)-1-hydroxymethyl-2,2-dimethyl-propyl)-carbamic acid tert-butyl ester?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach is nucleophilic substitution under basic conditions, where sulfur nucleophiles attack activated intermediates (e.g., tosylates), followed by oxidation to sulfones . For enantiopure synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed to control stereochemistry, as seen in analogous carbamate syntheses . Key steps include tert-butyl carbamate group introduction via Boc-protection, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like DMAP .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

- NMR : H and C NMR are critical for confirming stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (H) and ~28 ppm (C) .

- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while MS confirms molecular weight via [M+H]⁺ or [M+Na]⁺ ions .

- X-ray crystallography : Used to validate absolute configuration in structurally related carbamates .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from enantiomeric impurities or assay-specific conditions. For example, in HIV-1 protease inhibitor studies, (S)-enantiomers showed higher activity than (R)-isomers due to steric clashes in the binding pocket . To address this:

- Re-evaluate compound purity via chiral HPLC .

- Perform dose-response curves under standardized assay conditions (e.g., pH, temperature) .

- Use molecular docking to compare binding modes of enantiomers .

Advanced: What computational methods predict interactions between this compound and biological targets?

- Molecular docking (Glide/AutoDock) : Predicts binding poses and affinity. For example, carbamates with dihydroxycyclopentyl motifs form hydrogen bonds with SARS-CoV-2 Mpro residues (e.g., GLN189, HIS164) .

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations. RMSD (<2 Å) and RMSF plots identify flexible regions affecting binding .

- ADME prediction (QikProp) : Estimates solubility (LogS), BBB permeability, and CYP450 inhibition .

Basic: What is the role of the tert-butyl carbamate group in this compound’s reactivity?

The tert-butyl carbamate acts as a protecting group for amines, enhancing stability during synthesis. It is acid-labile (removed with TFA) and prevents undesired side reactions (e.g., nucleophilic attacks) . In biological studies, it modulates lipophilicity, impacting membrane permeability .

Advanced: How can enantiopure synthesis be ensured for this compound?

- Chiral resolution : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Asymmetric catalysis : Employ Evans oxazolidinones or Sharpless epoxidation to set stereocenters .

- Circular dichroism (CD) : Verify enantiomeric excess (ee) by comparing Cotton effects with standards .

Advanced: How does the compound’s stability vary under different experimental conditions?

- pH stability : The tert-butyl carbamate hydrolyzes under acidic conditions (pH <3) but remains stable in neutral/basic buffers .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, suggesting storage at 4°C under inert gas .

- Light sensitivity : UV-Vis studies indicate photodegradation; store in amber vials .

Basic: What purification techniques are recommended for isolating this compound?

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals .

- Size-exclusion chromatography : Effective for removing polymeric byproducts .

Advanced: How can researchers study this compound’s interactions in complex biological systems?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized targets (e.g., proteases) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

- Cryo-EM : Resolves binding modes in large complexes (e.g., ribosomes) at near-atomic resolution .

Advanced: What strategies address poor aqueous solubility during in vitro assays?

- Co-solvent systems : Use DMSO (≤1%) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate esters or PEGylated derivatives for transient hydrophilicity .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.